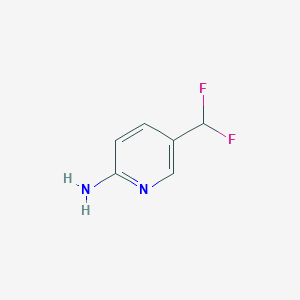

5-(Difluoromethyl)pyridin-2-amine

Descripción

Significance of Fluorine and Difluoromethyl Moieties in Organic Chemistry

The introduction of fluorine into organic molecules can profoundly influence their properties. The high electronegativity of fluorine atoms can alter the acidity and basicity of nearby functional groups, modulate conformational preferences, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The difluoromethyl group (CHF2), in particular, has gained prominence as a versatile substituent in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or even amine groups. This bioisosteric relationship allows for the modification of a molecule's interactions with biological targets, potentially leading to improved potency and selectivity. The presence of the C-H bond in the difluoromethyl group, which is absent in the more common trifluoromethyl group, provides a site for potential hydrogen bonding interactions, a feature that can be critical for drug-receptor binding.

Table 1: Key Properties and Effects of the Difluoromethyl Moiety

| Property | Description | Impact on Molecular Design |

| Lipophilicity | The difluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. | Improved oral bioavailability and central nervous system penetration. |

| Metabolic Stability | The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, thus increasing the in vivo half-life of a drug. | Reduced drug dosage and frequency of administration. |

| Hydrogen Bonding | The polarized C-H bond in the CHF2 group can act as a weak hydrogen bond donor. | Can lead to novel binding interactions with biological targets, enhancing affinity and selectivity. |

| Bioisosterism | Can mimic the properties of other functional groups such as hydroxyl (OH), thiol (SH), and amine (NH2) groups. | Allows for fine-tuning of a molecule's pharmacological profile. |

| pKa Modulation | The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic centers. | Can alter the ionization state of a molecule at physiological pH, affecting solubility and receptor binding. |

Overview of Aminopyridine Scaffolds in Molecular Design

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents. calpaclab.com Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental building blocks in drug design. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, pharmacokinetic profile, and ability to interact with biological targets. acs.org

Research Context and Scope of the Review

While extensive research exists on the individual contributions of difluoromethyl groups and aminopyridine scaffolds, the specific compound 5-(Difluoromethyl)pyridin-2-amine represents a more nascent area of investigation. Publicly available literature and databases indicate that while the compound is recognized, detailed experimental studies on its synthesis, properties, and applications are not widely published. uni.lu

This review, therefore, aims to provide a comprehensive overview based on the established principles of its constituent moieties. By examining the known characteristics of difluoromethylated compounds and aminopyridines, we can extrapolate the potential significance and research directions for this compound. The scope of this article is strictly limited to the chemical nature and research context of this compound, without delving into specific biological activities or clinical data, which are not yet available in the public domain. The subsequent sections will focus on the known chemical data and potential synthetic strategies, providing a foundational understanding for future research endeavors.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C6H6F2N2 | PubChem uni.lu |

| Molecular Weight | 144.12 g/mol | PubChem uni.lu |

| XLogP3 | 1.1 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Rotatable Bond Count | 1 | PubChem uni.lu |

| Exact Mass | 144.049911 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 144.049911 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 38.9 Ų | PubChem uni.lu |

| Heavy Atom Count | 10 | PubChem uni.lu |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLFYOYMXCRVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Difluoromethyl Pyridin 2 Amine and Analogous Fluorinated Aminopyridines

Established Synthetic Routes for 2-Aminopyridines

The construction of the 2-aminopyridine (B139424) scaffold is a fundamental transformation in heterocyclic chemistry. Various methods have been refined over the years, ranging from direct amination of the pyridine (B92270) core to the construction of the ring from acyclic precursors.

Nucleophilic substitution reactions are a cornerstone for the synthesis of 2-aminopyridines. These methods typically involve the displacement of a leaving group at the C2 position of the pyridine ring by a nitrogen nucleophile. The reactivity of the pyridine ring is inherently lower than that of benzene for nucleophilic substitution, but the ring nitrogen activates the C2 and C4 positions towards attack. chemistry-online.com

Halopyridines: The direct amination of 2-halopyridines is a widely used approach. The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I for uncatalyzed nucleophilic aromatic substitution (SNAr). nih.gov Consequently, 2-fluoropyridines are often excellent substrates for these reactions. nih.gov The substitution of a 2-halopyridine by an amine can be achieved under various conditions, including the use of lithiated amines, high temperatures, or transition metal catalysis. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are particularly effective for facilitating the substitution of chloro-, bromo-, and iodopyridines. nih.gov Copper-catalyzed systems have also been developed for these transformations. nih.gov For less activated substrates like 2-chloropyridine, harsh conditions such as high temperatures (up to 300 °C) in a continuous-flow reactor can drive the reaction to completion without a catalyst. thieme-connect.com

| Substrate | Amine | Conditions | Yield |

| 2-Chloropyridine | Piperidine (B6355638) | NMP, Flow Reactor, 240 °C | 47% Conversion |

| 2-Chloropyridine | Morpholine | NMP, Flow Reactor, 240 °C | 93% Conversion |

| 2-Bromopyridine | Various Amines | Microwave | Good Yields |

| 2-Chloropyridine | Various Amines | Microwave | Lower Yields |

This table presents data on the amination of halopyridines under different reaction conditions. nih.govthieme-connect.com

Pyridine N-Oxides: An alternative and highly efficient strategy involves the amination of pyridine N-oxides. The N-oxide group activates the C2 position for nucleophilic attack. The reaction typically proceeds by treating the pyridine N-oxide with an activating agent, such as tosyl chloride (TsCl) or tosyl anhydride (B1165640) (Ts₂O), in the presence of an amine. acs.orgresearchgate.net This forms a reactive intermediate that is readily displaced by the nitrogen nucleophile. This one-pot method can proceed in high yields with excellent selectivity for the 2-position over the 4-position. acs.orgnih.gov A variety of functional groups are well-tolerated under these conditions. acs.org The resulting N-substituted aminopyridine can then be deprotected if necessary. For instance, using tert-butylamine followed by in situ deprotection with trifluoroacetic acid (TFA) provides the free 2-aminopyridine. acs.orgnih.gov

| Pyridine N-Oxide Substrate | Activating Agent | Amine Source | Yield |

| Pyridine N-oxide | Ts₂O | t-BuNH₂ then TFA | 94% |

| 4-Methoxyppyridine N-oxide | Ts₂O | t-BuNH₂ then TFA | 92% |

| 4-Chloropyridine N-oxide | Ts₂O | t-BuNH₂ then TFA | 93% |

| Quinoline N-oxide | Ts₂O | t-BuNH₂ then TFA | 95% |

This table showcases the yields for the 2-amination of various pyridine N-oxides using a one-pot method. acs.org

Building on the high reactivity of 2-fluoropyridine (B1216828), specific nitrogen nucleophiles like amides and amidines serve as effective ammonia surrogates for the synthesis of 2-aminopyridine derivatives.

Amides: Lithium amides, generated from primary or secondary amines, can react with 2-fluoropyridine under mild, transition-metal-free conditions to provide the corresponding aminopyridines in moderate to good yields. researchgate.net This method offers a straightforward pathway for C-N bond formation. researchgate.net

Amidines: A particularly efficient and catalyst-free method involves the reaction of 2-fluoropyridine derivatives with acetamidine hydrochloride. In this process, acetamidine acts as an inexpensive source of ammonia. The reaction proceeds through nucleophilic substitution of the fluoride by the amidine, followed by hydrolysis to yield the final 2-aminopyridine product. This approach is noted for its high yield, excellent chemoselectivity, and broad substrate adaptability.

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for constructing complex molecules like substituted pyridines. semanticscholar.org

The Knoevenagel condensation followed by a Michael addition and subsequent cyclization represents a powerful cascade reaction for synthesizing highly substituted pyridines. This process typically involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a third component that facilitates ring closure. The initial Knoevenagel condensation between the aldehyde and the active methylene compound forms a reactive electron-deficient alkene (a Michael acceptor). nih.gov A nucleophile then adds via a Michael addition, and the resulting intermediate undergoes cyclization and aromatization to form the pyridine ring. The dynamic nature of the Michael addition-elimination sequence can contribute to the formation of thermodynamically stable products and has been explored for the synthesis of covalent organic frameworks. nih.gov

Enaminones are highly versatile building blocks in organic synthesis due to the presence of both nucleophilic and electrophilic centers. researchgate.net They are effectively used in MCRs to produce a wide array of 2-aminopyridine derivatives. semanticscholar.org In a typical approach, an enaminone, an active methylene nitrile (like malononitrile), and a primary amine are reacted together. semanticscholar.org The proposed mechanism suggests an initial Knoevenagel-type reaction between the enaminone and malononitrile. The primary amine then adds to a nitrile group, which is followed by an intramolecular cyclization and subsequent aromatization to yield the substituted 2-aminopyridine. semanticscholar.org This strategy allows for the convenient and flexible synthesis of a variety of 2-aminopyridines under solvent-free conditions. semanticscholar.org

| Enaminone Precursor | Primary Amine | Product |

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzylamine | 2-(benzylamino)-6-phenylnicotinonitrile |

| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 4-Methoxybenzylamine | 2-((4-methoxybenzyl)amino)-6-(p-tolyl)nicotinonitrile |

| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Propylamine | 2-(propylamino)-6-(4-chlorophenyl)nicotinonitrile |

This table illustrates the synthesis of various 2-aminopyridine derivatives using different enaminones and primary amines. semanticscholar.org

Multicomponent Reaction (MCR) Approaches

Catalyst-Free and Environmentally Benign Protocols

Recent advancements in synthetic chemistry have emphasized the development of protocols that are both efficient and environmentally conscious. For the synthesis of fluorinated 2-aminopyridines, catalyst-free and base-promoted methods have emerged as powerful alternatives to traditional metal-catalyzed reactions.

One such approach involves the amination of polyhalogenated pyridines using water as a solvent. acs.org This method avoids the need for palladium catalysts and can be applied to a range of fluoro-, bromo-, iodo-, and even less reactive chloro-pyridine derivatives, providing halogenated 2-aminopyridine products in moderate to excellent yields with high selectivity. acs.org The process is promoted by a base and can be scaled up, offering a practical and green route to these valuable compounds. acs.org

Another environmentally benign strategy is a one-pot, three-component reaction for synthesizing fluorinated 2-aminopyridine libraries. This method utilizes the reaction of 1,1-enediamines (EDAMs) with various benzaldehyde derivatives and 1,3-dicarbonyl compounds. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions under heating, offering a simple, efficient, and high-yielding pathway to diverse fluorinated 2-aminopyridines. researchgate.net This protocol is particularly noted for its operational simplicity and suitability for the rapid parallel synthesis of pharmacologically active compounds.

| Reaction Type | Reactants | Key Features | Solvent | Yield |

| Base-Promoted Amination | Polyhalogenated Pyridines, Amines | Catalyst-free, High selectivity | Water | Moderate to Excellent |

| Three-Component Reaction | 1,1-Enediamines, Benzaldehydes, 1,3-Dicarbonyls | One-pot, Environmentally benign | Not specified | Excellent |

Annulation and Cyclization Reactions

Annulation and cyclization strategies provide robust methods for constructing the core pyridine ring of aminopyridine derivatives from acyclic precursors.

A facile and efficient route to multi-substituted 2-aminopyridines has been developed through a formal [5C + 1N] annulation of readily available 2,4-pentadienenitriles. researchgate.net In this method, the 2,4-pentadienenitrile acts as a five-carbon, 1,5-bielectrophilic species that reacts with a nitrogen source, such as hydroxylamine (B1172632), under mild conditions. researchgate.net The reaction sequence involves an initial intermolecular aza-nucleophilic addition, followed by an intramolecular aza-cyclization and subsequent dehydration to form the aromatic 2-aminopyridine skeleton. researchgate.net This protocol allows for the construction and modification of the aminopyridine core in a single process, enhancing the structural diversity of the products from simple starting materials. researchgate.net

1,1-Enediamines (EDAMs) are versatile building blocks in organic synthesis, often serving as bis-nucleophiles for the construction of various heterocyclic compounds, including 2-aminopyridine derivatives. nih.gov Cascade reactions involving EDAMs offer an efficient pathway for the regioselective synthesis of these structures.

For instance, novel 4-aryl-2-aminopyridine compounds can be synthesized through a regioselective cascade reaction of EDAMs with (E)-ethyl 2-oxo-4-phenylbut-3-enoates. researchgate.net This reaction is typically promoted by a base like piperidine and conducted in an environmentally friendly solvent such as ethanol, producing the desired products in good to moderate yields. researchgate.net Similarly, a two-component reaction between aryl vinamidinium salts and EDAMs in DMSO, catalyzed by triethylamine, provides a rapid and scalable synthetic route to other 2-aminopyridine derivatives. researchgate.netnih.gov These cascade reactions are advantageous due to their operational simplicity, use of inexpensive starting materials, and often straightforward purification procedures. nih.govresearchgate.netresearchgate.net

| Reaction Type | Key Precursors | Catalyst/Promoter | Key Bond Formations |

| [5C + 1N] Annulation | 2,4-Pentadienenitriles, Hydroxylamine | None (mild conditions) | C-N, C=C (aromatization) |

| Cascade Reaction | 1,1-Enediamines, Vinamidinium Salts | Triethylamine | C-C, C-N |

| Cascade Reaction | 1,1-Enediamines, Phenylbutenoates | Piperidine | C-C, C-N |

Targeted Difluoromethylation Strategies for Pyridine Derivatives

Directly introducing a difluoromethyl group onto a pre-existing pyridine ring is a highly desirable and atom-economical strategy for synthesizing compounds like 5-(difluoromethyl)pyridin-2-amine.

Direct C-H difluoromethylation avoids the need for pre-functionalized starting materials, thereby increasing step economy. researchgate.net While ortho-selective C-H difluoromethylation of pyridines is well-established, achieving meta and para selectivity has been a significant challenge due to the inherent electronic properties of the pyridine ring. researchgate.netnih.gov

A key strategy to overcome the challenge of meta- and para-selective C-H functionalization of pyridines is through temporary dearomatization. nih.govnih.govresearchgate.net This approach alters the electronic nature of the pyridine ring, enabling reactions at positions that are typically unreactive.

Researchers have developed a method for the site-switchable, regioselective introduction of a difluoromethyl group at the meta or para position of pyridines. nih.govresearchgate.net The strategy involves the initial dearomatization of the pyridine to form intermediates such as oxazino pyridines (under basic conditions) or pyridinium (B92312) salts (under acidic conditions). researchgate.net These dearomatized intermediates exhibit altered reactivity; the oxazino pyridines are nucleophilic at the β- (meta) and δ-positions, while the pyridinium ions are electrophilic at the γ- (para) position. researchgate.net

By treating these intermediates with a difluoromethyl radical source, direct C-H difluoromethylation can be achieved with high regioselectivity. nih.govresearchgate.net The selectivity can be switched from meta to para simply by changing the reaction conditions from basic to acidic. researchgate.net This method is notable for its mild conditions and its applicability to the late-stage functionalization of complex pyridine-containing molecules, including established drugs. nih.govuni-muenster.de

| Position | Strategy | Intermediate | Reaction Conditions |

| meta | Temporary Dearomatization | Oxazino Pyridine | Basic |

| para | Temporary Dearomatization | Pyridinium Salt | Acidic |

Direct C-H Difluoromethylation of Pyridines

Radical Difluoromethylation Pathways (e.g., Minisci-Type Chemistry)

Radical difluoromethylation, particularly through Minisci-type reactions, offers a direct approach for the C-H functionalization of heteroaromatic compounds like pyridines. This method involves the addition of a difluoromethyl radical (•CF2H) to an electron-deficient pyridine ring, which is typically protonated to enhance its reactivity. The regioselectivity of this reaction is a critical aspect, often influenced by the electronic and steric properties of both the pyridine substrate and the radical source. nih.gov

In the context of substituted pyridines, the position of radical attack is governed by a hierarchy of factors, with a general preference for the C2 and C4 positions. nih.govscispace.com However, the presence of substituents can direct the incoming radical to other positions. For instance, strategies have been developed to achieve meta- or para-selective difluoromethylation by employing oxazino-pyridine intermediates. researchgate.netthieme-connect.comnih.gov These intermediates can be selectively functionalized and then rearomatized to yield the desired difluoromethylated pyridine. thieme-connect.comuni-muenster.de This approach has been successfully applied to the late-stage functionalization of complex, bioactive molecules. nih.govresearchgate.netresearchgate.net

A variety of reagents can serve as precursors for the difluoromethyl radical. These include zinc(II) bis(difluoromethanesulfinate) (Zn(SO2CF2H)2), which has been used in Minisci-type chemistry for the ortho-C-H difluoromethylation of pyridines. researchgate.net Other radical sources, such as bis(difluoroacetyl)peroxide, have been employed for the para-selective difluoromethylation of pyridinium salts derived from oxazino-pyridines. thieme-connect.com

| Pyridine Substrate | Radical Source | Key Features | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Generic Pyridines | Zn(SO2CF2H)2 | Minisci-type reaction | Primarily ortho (C2) | researchgate.net |

| Oxazino-pyridine Intermediates | 2,2-difluoro-2-iodo-1-phenylethan-1-one | Redox-neutral dearomatization-rearomatization | meta (C3/C5) | thieme-connect.com |

| Pyridinium Salts from Oxazino-pyridines | Bis(difluoroacetyl)peroxide | Minisci-type alkylation | para (C4) | thieme-connect.com |

| N-aminopyridinium salts | Difluoromethyl radical | Photocatalytic approach | Predominantly para (C4) | chemrxiv.org |

Transition-Metal-Catalyzed Difluoromethylation

Transition-metal catalysis provides powerful tools for the formation of carbon-fluorine bonds, including the introduction of the difluoromethyl group. Copper and palladium complexes have been prominently featured in these transformations.

Copper-catalyzed methods have emerged for the direct C-H difluoromethylation of various aromatic and heteroaromatic systems. While direct examples for this compound are not extensively detailed in the provided search results, the general principles of copper-catalyzed C-H functionalization are applicable. These reactions often proceed through an oxidative pathway where a Cu(I) or Cu(II) catalyst is involved in the activation of a C-H bond and the subsequent coupling with a difluoromethyl source. nih.govresearchgate.net

For instance, copper-catalyzed trifluoromethylation of heteroarenes has been achieved through direct C-H activation, suggesting that similar pathways could be adapted for difluoromethylation. nih.govresearchgate.net The choice of ligand and oxidant is crucial for the success of these reactions. In some cases, a directing group on the substrate is employed to achieve regioselectivity. nih.gov For example, 8-aminoquinoline has been used as a directing group for the copper-catalyzed C5-H difluoromethylation of quinoline amides using ethyl bromodifluoroacetate as the difluoromethylating agent. nih.gov

| Substrate Type | Copper Catalyst | Difluoromethyl Source | Key Features | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline Amides | Cu(I) or Cu(II) | Ethyl bromodifluoroacetate | Directing group-assisted C5-H difluoromethylation | nih.gov |

| Heteroarenes (general) | Cu(OAc)2 | CF3SiMe3 (for trifluoromethylation) | Direct C-H oxidative functionalization | nih.govresearchgate.net |

| Amino Acids | Copper catalyst | Difluorocarbene | Asymmetric difluoromethylation | nih.gov |

Palladium catalysis offers a versatile platform for difluorocarbene transfer reactions, enabling the synthesis of a wide array of difluoromethylated compounds. nsf.gov These reactions typically involve the generation of a palladium-difluorocarbene intermediate ([Pd]=CF2) from a suitable precursor. nsf.govnih.govnih.govresearchgate.net The reactivity of this intermediate can be tuned by modulating the oxidation state of the palladium center. nsf.gov

A common strategy involves the coupling of aryl halides or triflates with a difluorocarbene precursor in the presence of a palladium catalyst. nih.gov For instance, a palladium-catalyzed reductive difluorocarbene transfer has been developed using chlorodifluoromethane (ClCF2H) as the precursor to produce difluoromethylated (hetero)arenes from aryl halides. nih.gov Another approach utilizes diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as the difluorocarbene source in reactions with arylboronic acids. nsf.gov While specific applications to 2-aminopyridines to directly yield the 5-difluoromethyl isomer were not explicitly found, the generality of these methods suggests their potential applicability.

| Starting Material | Difluorocarbene Precursor | Palladium Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Arylboronic acids | BrCF2PO(OEt)2 | Pd(0)/Pd(II) | Controllable difluorocarbene transfer | nsf.gov |

| Aryl halides/triflates | ClCF2H | Pd(0)/Pd(II) | Reductive difluorocarbene transfer | nih.gov |

| Bromide-tethered 2-oxindoles | BrCF2CO2K | Pd(OAc)2/Ligand | Asymmetric carbonylative cyclization | nih.govresearchgate.net |

Indirect Difluoromethylation Approaches

Indirect methods for introducing a difluoromethyl group often involve the transformation of a pre-existing functional group on the pyridine ring.

A notable synthetic route to 4-(difluoromethyl)pyridin-2-amine (B599231) starts from 4-methyl-2-aminopyridine. This multi-step process involves the protection of the amino group, radical bromination of the methyl group to a dibromomethyl group, conversion of the dibromomethyl group to an aldehyde (a carbonyl precursor), followed by fluorination of the aldehyde to the difluoromethyl group, and finally deprotection. acs.org A significant drawback of this particular reported synthesis was the low yield of the bromination step. acs.org The existence of compounds like 5-bromo-3-(difluoromethyl)pyridin-2-amine suggests that similar strategies starting from brominated pyridines are viable. The conversion of a carbonyl group, such as an aldehyde, to a difluoromethyl group is a common transformation in organofluorine chemistry, often achieved using reagents like (diethylamino)sulfur trifluoride (DAST). acs.org

Ethyl bromodifluoroacetate (BrCF2COOEt) is a versatile reagent that can serve as a source of the difluoromethyl group or as a difluorocarbene precursor. nih.govdntb.gov.uarsc.orgrsc.org It has been successfully employed for the N-difluoromethylation of pyridines and related heterocycles in a transition-metal-free process. nih.govrsc.orgrsc.org This reaction proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation. nih.gov

In the context of C-H difluoromethylation, BrCF2COOEt has been used in copper-catalyzed reactions. For example, it serves as a bifunctional reagent for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides under copper catalysis, where the reaction outcome is controlled by the choice of copper source and additives. nih.gov Another important class of reagents for difluoromethylation is the Ruppert-Prakash reagent (TMSCF3) and its derivatives like TMSCF2Br. researchgate.netenamine.netresearchgate.netsigmaaldrich.com These reagents are sources of difluorocarbene and have been used for the N- and O-difluoromethylation of pyridones and the C-difluoromethylation of imidazoles. researchgate.netenamine.net

| Reagent | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Ethyl bromodifluoroacetate (BrCF2COOEt) | Pyridines | N-difluoromethylation | Transition-metal-free | nih.govrsc.orgrsc.org |

| Ethyl bromodifluoroacetate (BrCF2COOEt) | 8-Aminoquinoline amides | C-H difluoromethylation | Copper-catalyzed, directing group-assisted | nih.gov |

| TMSCF2Br (Ruppert-Prakash reagent derivative) | 2-Pyridones | N- and O-difluoromethylation | Chemoselective | researchgate.net |

| TMSCF3 (Ruppert-Prakash reagent) | Imidazoles | C-H difluoromethylation | Metal-free | enamine.net |

Specific Preparative Routes to 4-(Difluoromethyl)pyridin-2-amine and Related Isomers

The synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for various protein kinase inhibitors, has been approached through several distinct routes. acs.orgacs.orgresearchgate.net These methods vary significantly in efficiency, scalability, and the nature of their starting materials.

One of the initial reported syntheses of 4-(difluoromethyl)pyridin-2-amine begins with the inexpensive and readily available compound 4-methylpyridin-2-amine. acs.orgresearchgate.net This process involves a five-step sequence that transforms the methyl group into the desired difluoromethyl group.

Table 1: Multi-Step Synthesis from 4-Methylpyridin-2-amine

| Step | Reaction | Reagents | Yield | Key Challenge |

|---|---|---|---|---|

| 1 | Amino Group Protection | Boc Anhydride | High | - |

| 2 | Radical Bromination | N-Bromosuccinimide, AIBN | ~10% | Very low yield |

| 3 | Aldehyde Formation | Silver Nitrate, DMSO | ~69% | - |

| 4 | Fluorination | DAST | 73-91% | Use of specialized fluorinating agent |

| 5 | Deprotection | Acidic conditions | 73-91% | - |

The synthesis begins with the reaction between 2,2-difluoroacetic anhydride and a vinyl ether in the presence of a base, which forms an enone intermediate. acs.orgunimi.it This intermediate is not isolated. The reaction mixture undergoes aqueous washes to remove excess reagents before proceeding to the next stage. This initial sequence constitutes the first one-pot procedure.

| Pot 2 | Cyclization & Reduction | O-methoxylamine hydrochloride, HBr/Acetic Acid, Zinc | 46% (from anhydride) | High yield, Scalable, Chromatography-free |

Synthetic Challenges and Process Optimization

The synthesis of fluorinated aminopyridines is accompanied by specific challenges, particularly concerning the control of substituent placement on the pyridine ring and the adaptation of laboratory methods for industrial-scale production.

The direct C-H difluoromethylation of pyridines presents a significant challenge in synthetic chemistry, as controlling the position of the incoming difluoromethyl group is often difficult. researchgate.netuni-muenster.de The electronic properties of the pyridine ring typically direct reactions to specific positions, and achieving substitution at less favored sites, such as the meta-position, has been historically elusive. researchgate.netuni-muenster.de

Recent advancements have provided innovative solutions to this problem. One strategy involves the temporary dearomatization of the pyridine ring to create reactive intermediates. uni-muenster.de For instance, pyridines can be converted into oxazino pyridine intermediates. Under basic conditions, these intermediates exhibit nucleophilic character at the β- and δ-positions, allowing for a radical process to achieve meta-C-H difluoromethylation. researchgate.net

Remarkably, the regioselectivity can be switched from the meta- to the para-position by simply altering the reaction conditions. researchgate.net By treating the same oxazino pyridine intermediates with acid, they are transformed in situ into pyridinium salts. This change alters the electronic nature of the ring, making it electrophilic at the γ-position (para-position), thereby directing the difluoromethylation to this site. researchgate.net This switchable method provides a powerful tool for precisely controlling the regiochemical outcome of pyridine difluoromethylation, which is crucial for drug design and the synthesis of specific isomers. researchgate.netuni-muenster.de

In contrast, the two-pot procedure starting from 2,2-difluoroacetic anhydride was specifically developed with scalability in mind. acs.orgacs.orgresearchgate.net This process has been successfully implemented on a large scale, using multiple kilograms (e.g., 3.6 kg) of the starting anhydride. acs.orgunimi.it The practicality of this route is enhanced by several key factors: it avoids amination processes that require high-pressure sealed vessels, it eliminates the need for costly and time-consuming chromatographic purification, and it uses readily available reagents. acs.orgresearchgate.netunimi.it

Reactivity and Mechanistic Investigations of 5 Difluoromethyl Pyridin 2 Amine and Its Derivatives

Reactivity Profiles of the Aminopyridine Core

The reactivity of 5-(difluoromethyl)pyridin-2-amine is governed by the interplay between the electron-donating amino group (-NH₂) at the C2 position and the electron-withdrawing difluoromethyl group (-CF₂H) at the C5 position. The pyridine (B92270) ring itself is an electron-deficient heterocycle, which influences its susceptibility to attack.

The pyridine ring's inherent electron-deficient nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. nih.govnih.govresearchgate.net The amino group at C2 is an activating, ortho-para directing group, which would typically direct electrophiles to the C3 and C5 positions. However, the strong electron-withdrawing effect of the difluoromethyl group at C5 deactivates the ring towards electrophiles and complicates the regioselectivity of such transformations.

Conversely, the electron-deficient character of the ring is enhanced by the -CF₂H group, making it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction for pyridines, particularly when a good leaving group is present. acs.org While the amino group itself is not a leaving group, other substituents can be displaced. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the utility of fluoro-substituted pyridines in SNAr reactions. acs.org

Direct C-H functionalization of the pyridine core is a powerful tool, though it is often challenging to control the position of substitution. nih.govrsc.org Due to the electronic properties of the pyridine nucleus, functionalization is typically favored at the ortho (C2/C6) and para (C4) positions relative to the nitrogen atom. nih.gov Achieving functionalization at the meta (C3/C5) positions requires specialized strategies, which are discussed in subsequent sections. nih.govresearchgate.net

Table 1: Predicted Reactivity of the Pyridine Ring in this compound

| Position | Electronic Influence | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|

| C3 | Ortho to -NH₂ (activating), Meta to -CF₂H (withdrawing) | Moderately activated | Slightly activated |

| C4 | Para to -NH₂ (activating), Ortho to -CF₂H (withdrawing) | Deactivated | Highly activated |

| C6 | Ortho to Ring N (withdrawing), Meta to -NH₂ (activating) | Deactivated | Highly activated |

Reactions Involving the Amino Group

The primary amino group at the C2 position is nucleophilic and serves as a key handle for a wide range of chemical transformations. It can readily react with various electrophiles, allowing for the synthesis of diverse derivatives. Common reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation/Arylation: Formation of secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), although this can be complex with heterocyclic amines.

Condensation: Reaction with carbonyl compounds to form imines (Schiff bases).

In multi-step syntheses involving functionalization of the pyridine ring, the amino group often requires protection to prevent undesired side reactions. researchgate.net For example, it can be converted to an amide or carbamate, which can be removed later in the synthetic sequence. This strategy was employed during the meta-functionalization of drug derivatives, where protecting the amine allowed for selective modification of the heterocyclic core. researchgate.net The amino group's ability to act as a hydrogen bond donor is also a critical aspect of its function in biologically active molecules. acs.org

Mechanistic Studies of Difluoromethylation and Derivatization Reactions

The introduction of the difluoromethyl group and further derivatization of the resulting molecule often involve complex reaction mechanisms. Recent research has focused on developing novel strategies that proceed through unique intermediates to achieve high selectivity and efficiency.

A significant challenge in pyridine chemistry is the selective functionalization at the meta-position, which is electronically disfavored. nih.govresearchgate.net A powerful strategy to overcome this involves a temporary dearomatization of the pyridine ring. nih.gov This process transforms the electron-deficient pyridine into an activated, electron-rich intermediate that can readily react with electrophiles or radicals. nih.gov A subsequent rearomatization step then restores the aromatic pyridine ring, now bearing a new substituent at the desired position.

One prominent method involves reacting pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form stable, bench-top oxazino pyridine intermediates. nih.gov These dearomatized adducts can then undergo site-selective radical or ionic reactions, followed by rearomatization to yield meta-functionalized pyridines. nih.gov This approach has proven versatile enough to functionalize less reactive pyridines even in the presence of more reactive heterocycles like thiophene. nih.gov Another approach relies on the reductive dearomatization of pyridines to form dihydropyridine (B1217469) intermediates, which are then trapped by an electrophile before being oxidized back to the aromatic state. nih.gov These mechanistic pathways have been instrumental in the C-H difluoromethylation of pyridines. nih.gov

Table 2: Dearomatization-Rearomatization Strategies for Pyridine Functionalization

| Dearomatization Method | Activated Intermediate | Subsequent Reaction | Outcome |

|---|---|---|---|

| Reaction with DMAD/MP nih.gov | Oxazino pyridine | Radical or ionic addition | meta-Functionalization |

| Reductive dearomatization nih.gov | Dihydropyridine | Electrophile trapping, then oxidation | meta-Functionalization |

| Classic Amination Pathway Adaptation nih.gov | Not specified | Electrophilic fluorination | C-H fluorination adjacent to nitrogen |

Examination of Radical vs. Ionic Mechanisms in C-H Functionalization

The functionalization of pyridine derivatives can proceed through either radical or ionic pathways, and the choice of mechanism dictates the reaction conditions and outcomes. nih.govresearchgate.net The dearomatization-rearomatization strategy serves as a versatile platform for both types of reactions. nih.gov For instance, activated oxazino pyridine intermediates exhibit nucleophilic character under basic conditions, favoring ionic pathways, while the formation of pyridinium (B92312) ions under acidic conditions promotes electrophilic reactivity. nih.gov

A key distinction exists between the difluoromethyl radical (•CF₂H) and the more commonly studied trifluoromethyl radical (•CF₃). The •CF₂H radical is considered nucleophilic in nature, whereas the •CF₃ radical is strongly electrophilic. nih.gov This fundamental difference means that conditions optimized for trifluoromethylation are often ineffective for difluoromethylation. nih.gov

The classic Minisci reaction, which involves the addition of a radical to a protonated pyridine, is a well-known method for C-H functionalization but often leads to mixtures of C2 and C4 isomers. rsc.orgrsc.org Modern approaches have sought to improve this regioselectivity. While ionic nucleophilic additions typically require a distinct oxidative step to rearomatize the ring, radical additions can directly yield the functionalized aromatic product. rsc.org

Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate used for introducing the difluoromethyl or difluoromethylene group into molecules. cas.cnresearchgate.net It is an electrophilic species that can be generated from various precursors, such as (phenylsulfonyl)difluoromethyltrimethylsilane or by the decarboxylation of reagents like Ph₃P⁺CF₂CO₂⁻. researchgate.netcas.cn

Once generated, difluorocarbene can be "trapped" by a wide range of nucleophiles, leading to difluoromethylation at oxygen, nitrogen, sulfur, and carbon atoms. cas.cn The reaction between difluorocarbene and the nucleophile is typically very fast, often outcompeting side reactions with the base used to generate the carbene. cas.cn

A notable development in carbene chemistry is the use of Frustrated Lewis Pairs (FLPs) to trap difluorocarbene. nih.govresearchgate.net Intramolecular FLPs can reversibly bind :CF₂ to form stable zwitterionic adducts, which can serve as controlled-release sources of the carbene at elevated temperatures. nih.gov While difluorocarbene is a key reagent for synthesizing difluoromethylated compounds, its unpredictable reactivity can be challenging to control, especially in the context of transition-metal-catalyzed reactions where M=CF₂ complexes are formed. nih.gov

Table 3: Common Precursors and Reactions of Difluorocarbene

| Precursor | Generation Method | Trapping Species/Reaction | Product Type |

|---|---|---|---|

| TMSCF₂SO₂Ph cas.cn | Fluoride-induced desilylation | Aldehydes, Imines | Difluoromethylated alcohols, amines |

| Ph₃P⁺CF₂CO₂⁻ researchgate.net | Thermal decarboxylation | Alcohols, Phenols, Amines | Difluoromethyl ethers, amines |

| BrCF₂COOEt nih.gov | Base-mediated | Pyridine nitrogen | N-difluoromethylated pyridinium salt |

| Various | High Temperature | Frustrated Lewis Pairs (FLPs) nih.govresearchgate.net | Stable zwitterionic adduct |

Mechanistic Pathways of Transition-Metal-Catalyzed Reactions

The 2-amino-5-(difluoromethyl)pyridine scaffold is amenable to various transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds. The general mechanisms of these reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide a framework for understanding the reactivity of this compound derivatives.

The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of a Suzuki-Miyaura coupling, a palladium(0) catalyst undergoes oxidative addition with an aryl halide (or triflate). This is followed by transmetalation with an organoboron species, and the cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org Similarly, the Buchwald-Hartwig amination follows a cycle of oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.

The choice of ligands on the transition metal is critical in these catalytic cycles. For example, in Suzuki-Miyaura reactions involving heteroaryl compounds, dialkylbiphenylphosphino ligands have been shown to be effective, as they are not inhibited by the basicity of aminopyridines. organic-chemistry.org The development of specialized ligands has been instrumental in expanding the scope of these reactions to include challenging substrates like fluorinated pyridines. nih.gov

Formation of N-Difluoromethylpyridinium Salts as Key Intermediates

The nitrogen atom of the pyridine ring in this compound can be alkylated to form pyridinium salts. A noteworthy transformation is the formation of N-difluoromethylpyridinium salts, which have been identified as key intermediates in the synthesis of N-difluoromethyl-2-pyridones. researchgate.net

A general method for the synthesis of N-difluoromethyl-2-pyridones from pyridines involves the use of ethyl bromodifluoroacetate as the fluorine source. The proposed mechanism suggests that the reaction proceeds through a two-step process: N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by subsequent transformations of the resulting pyridinium salt. youtube.com While this has been demonstrated for pyridines in general, the presence of the amino and difluoromethyl groups on the pyridine ring of the title compound would influence the nucleophilicity of the ring nitrogen and the stability of the resulting pyridinium salt.

The formation of pyridinium salts can also be achieved through the Zincke reaction, where a pyridine is transformed into a pyridinium salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine. rsc.org This reaction proceeds via the formation of a Zincke salt (N-(2,4-dinitrophenyl)pyridinium salt), which then reacts with an amine to open the pyridine ring, followed by cyclization to form the new pyridinium salt. rsc.org The applicability of this reaction to the sterically and electronically distinct this compound would depend on the nucleophilicity of the primary amine and the reactivity of the intermediate Zincke imine.

Furthermore, N-aminopyridinium salts are another class of important intermediates that can be synthesized from pyridine derivatives. nih.gov These salts can be prepared by the electrophilic amination of pyridines using reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov The reactivity of these N-aminopyridinium salts in various transformations, including photocatalyzed and metal-catalyzed reactions, highlights their potential as versatile synthetic intermediates. rsc.org

Structure-Reactivity Relationships in Fluorinated Aminopyridines

The reactivity of this compound is governed by the interplay of the electronic effects of the amino and difluoromethyl substituents on the pyridine ring. The amino group at the 2-position is an electron-donating group, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the difluoromethyl group at the 5-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

This electronic push-pull system influences the molecule's reactivity in several ways:

Nucleophilicity of the Ring Nitrogen: The electron-donating amino group enhances the nucleophilicity of the pyridine nitrogen, making it more susceptible to reactions like N-alkylation and N-oxide formation. However, the electron-withdrawing difluoromethyl group counteracts this effect to some extent. Computational studies on substituted pyridines have shown that electron-donating groups increase the electron density around the metal center in metal complexes, which can influence catalytic activity. dergipark.org.tr

Reactivity in Nucleophilic Aromatic Substitution: The electron-withdrawing difluoromethyl group, along with the inherent electron-deficient nature of the pyridine ring, makes the molecule more susceptible to nucleophilic aromatic substitution (SNAr). The positions most activated for nucleophilic attack would be those where the negative charge of the Meisenheimer intermediate can be best stabilized.

Influence on Transition-Metal-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the electronic nature of the substituents on the pyridine ring can affect the rate-determining step, which is often the oxidative addition. libretexts.org For aminopyridines, the basicity of the amino group can sometimes inhibit the catalyst, necessitating the use of specialized ligands. organic-chemistry.org The electron-withdrawing difluoromethyl group can potentially facilitate the reductive elimination step.

The table below summarizes the expected electronic effects of the substituents on the reactivity of the pyridine ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | 2 | Electron-donating (by resonance), Activating | Increases nucleophilicity of the ring nitrogen, directs electrophilic substitution to positions 3 and 6. |

| Difluoromethyl (-CF₂H) | 5 | Electron-withdrawing (by induction) | Decreases overall electron density of the ring, activates the ring for nucleophilic aromatic substitution. |

Computational studies on similar systems, such as 4-(1-aminoethyl)pyridine, using Density Functional Theory (DFT) have been employed to understand the electronic properties, including HOMO-LUMO energies and global reactivity descriptors, which correlate with the molecule's reactivity. Such studies on this compound would provide more precise insights into its structure-reactivity relationship.

Applications in Advanced Organic Synthesis and Bioactive Molecule Development

Building Block Utility in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 5-(Difluoromethyl)pyridin-2-amine is valued as a versatile building block. Its pyridine (B92270) core and amine functionality are instrumental in constructing larger, more intricate molecular systems.

The structure of this compound makes it an ideal starting material for the synthesis of complex heterocyclic compounds. Pyridine and its derivatives are fundamental scaffolds in the production of biologically active substances. researchgate.netnih.gov The amine group on the pyridine ring provides a reactive site for further chemical modifications, enabling its integration into larger and more complex fused heterocyclic systems. This utility is prominently demonstrated in the development of advanced therapeutic agents, where the pyridine-amine core is elaborated into multi-ring structures. For instance, its role as a key intermediate in the synthesis of potent lipid kinase inhibitors showcases its function as a foundational element for building sophisticated, bioactive frameworks. rsc.org The synthesis of these complex molecules often involves multi-step reaction sequences where the initial pyridine structure is expanded upon to achieve the final, intricate molecular architecture required for biological activity.

The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The difluoromethyl group (CHF₂) on this compound is particularly significant. This motif can modulate a molecule's lipophilicity, metabolic stability, and bioavailability. researchgate.netnih.govresearchgate.net

The difluoromethyl group is considered a valuable bioisostere for functional groups like alcohols, thiols, and amines because its acidic proton can participate in hydrogen bonding with biological targets such as enzymes. researchgate.net This interaction can significantly enhance the binding affinity and selectivity of a drug candidate. The presence of the difluoromethyl group is a key feature in the design of next-generation pharmaceuticals, and compounds like this compound provide a direct route for introducing this important motif into new molecular entities. researchgate.netnih.gov Recent advancements in synthetic chemistry have even led to methods for the direct, site-selective C-H difluoromethylation of pyridines, underscoring the importance of this functional group in modern drug design. researchgate.net

Medicinal Chemistry Applications

The utility of this compound is most pronounced in medicinal chemistry, where it serves as a crucial intermediate in the creation of targeted therapeutics. Its structural features are essential for the activity of several classes of enzyme inhibitors.

The phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) are key enzymes in a signaling pathway that is often overactivated in various forms of cancer, driving tumor growth and proliferation. nih.gov Consequently, inhibitors of this pathway are a major focus of oncology research.

The 4-(difluoromethyl)pyridin-2-amine (B599231) moiety has been identified as an essential binding feature for a new generation of potent and selective dual PI3K/mTOR inhibitors. rsc.org The amine group of the scaffold forms critical hydrogen bonds with key amino acid residues in the kinase domain of the enzymes, such as Asp810 and Asp933 in PI3Kα. The difluoromethyl group itself has been shown to be an optimized feature for PI3K binding compared to the related trifluoromethyl group.

A scalable and practical five-step synthesis for 4-(difluoromethyl)pyridin-2-amine has been developed, highlighting its importance as a key intermediate for these clinical candidates. rsc.org Several potent inhibitors have been developed using this building block, demonstrating its significance in cancer drug discovery. nih.gov

| Compound Name | Target(s) | Significance of the this compound Moiety | Reference |

|---|---|---|---|

| PQR530 ((S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine) | Dual PI3K/mTOR | Acts as a potent, orally bioavailable, and brain-penetrable dual inhibitor. The pyridin-2-amine NH₂ group forms H-bonds with Asp810/Asp933 in PI3Kα. | nih.gov |

| PQR620 (5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine) | mTOR | Identified as a highly potent and selective mTOR inhibitor. The 4-(difluoromethyl)pyridin-2-amine is an essential binding feature. | rsc.org |

| PQR626 (4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine) | mTOR | A potent, orally available, and brain-penetrant mTOR inhibitor for neurological disorders. The pyridin-2-amine NH₂ group forms H-bonds with Asp810/Asp933. |

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, making it a critical therapeutic target for managing type 2 diabetes. While various heterocyclic scaffolds, including those based on pyridine, have been successfully developed into potent α-glucosidase inhibitors, specific examples derived directly from this compound are not extensively documented in current literature. However, the general success of pyridine-based compounds in this area suggests the potential for derivatization of this compound for this purpose. The synthesis of novel coumarin-pyridine hybrids and imidazo[1,2-a]pyridine (B132010) derivatives has yielded compounds with excellent α-glucosidase inhibitory activity, demonstrating the versatility of the pyridine scaffold in designing such inhibitors.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in their synthesis. This approach enables the rapid generation of a library of analogues from a common advanced intermediate, which can accelerate the exploration of structure-activity relationships and the optimization of drug properties without needing to restart the synthesis from scratch.

The introduction of the difluoromethyl group is a prime example of a valuable late-stage modification. Recently developed methods allow for the direct C-H difluoromethylation of the pyridine ring under mild conditions. researchgate.netnih.govresearchgate.net This strategy could be applied to a pyridine-containing lead compound to install the difluoromethyl group, potentially improving its metabolic stability or binding affinity. researchgate.net This avoids a lengthy de novo synthesis and represents an efficient way to access novel, high-value difluoromethyl pyridine compounds for drug discovery programs. researchgate.net

Development of Other Bioactive Agents (e.g., Peptide Deformylase Inhibitors)

While direct evidence of this compound being incorporated into peptide deformylase (PDF) inhibitors is not extensively documented in publicly available literature, the structural motifs present in this compound are highly relevant to the design of novel antibacterial agents. Peptide deformylase is a critical enzyme in bacterial protein synthesis, making it an attractive target for the development of new antibiotics. The general structure of PDF inhibitors often includes a chelating group to bind the active site metal ion, a part that mimics the peptide substrate, and additional structural elements to enhance binding affinity and pharmacokinetic properties.

The pyridine ring in this compound offers a versatile scaffold that is prevalent in a wide array of medicinally active compounds. The amine group provides a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophoric elements necessary for biological activity. Furthermore, the difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen bond donor, a property that can be exploited to improve binding affinity to biological targets and enhance membrane permeability.

Research into novel PDF inhibitors has involved the creation of extensive chemical libraries based on diverse scaffolds. Although specific examples utilizing this compound are not explicitly detailed, its potential as a building block in such libraries is significant. The development of new antibacterial agents is a continuous effort, and the unique combination of a pyridine core, a reactive amine, and a difluoromethyl group makes this compound a valuable synthon for future exploration in the design of PDF inhibitors and other bioactive molecules.

Agrochemical Research and Development

The introduction of fluorinated groups, particularly the difluoromethyl group, has had a profound impact on the discovery and development of modern agrochemicals. The difluoromethyl moiety can significantly alter the metabolic stability, lipophilicity, and bioavailability of a molecule, often leading to enhanced pesticidal activity. While specific agrochemicals directly synthesized from this compound are not prominently reported, the broader class of fluorinated pyridines plays a crucial role in this sector.

For instance, derivatives of trifluoromethylpyridines are key components in numerous commercial herbicides, fungicides, and insecticides. Research has shown that pyrimidine-4-amine derivatives containing a trifluoromethyl group exhibit significant insecticidal and fungicidal properties. Although this involves a trifluoromethyl rather than a difluoromethyl group, it highlights the importance of the fluorinated pyridine scaffold in developing new crop protection agents.

The development of novel pesticides is an ongoing process driven by the need to overcome resistance and improve efficacy. The structural features of this compound make it a promising candidate for the synthesis of new agrochemical entities. The pyridine ring is a common feature in many successful pesticides, and the difluoromethyl group offers a means to fine-tune the molecule's properties for optimal performance.

Table 1: Examples of Fluorinated Groups in Agrochemicals

| Fluorinated Group | Example Application Area | Reference |

| Trifluoromethyl | Herbicides, Fungicides, Insecticides | |

| Difluoromethyl | Fungicides, Insecticides |

Contributions to Material Science and Bioimaging Probe Design

The unique photophysical and electronic properties of fluorinated organic compounds have led to their increasing use in material science and for the design of bioimaging probes. While specific applications of this compound in these fields are still emerging, its structural components suggest significant potential.

Fluorine-containing materials often exhibit enhanced thermal stability and desirable electronic properties. The pyridine ring system, known for its role in forming metal complexes and supramolecular structures, combined with the electron-withdrawing nature of the difluoromethyl group, can be exploited to create novel functional materials.

In the realm of bioimaging, fluorescent probes are indispensable tools for visualizing biological processes in real-time. The design of these probes often involves heterocyclic scaffolds that can be chemically modified to tune their fluorescence properties and target specific cellular components. The this compound scaffold provides a foundation for the development of new fluorescent dyes. The amine group can be functionalized to attach targeting moieties or to modulate the electronic properties of the fluorophore. The introduction of the difluoromethyl group can also influence the photophysical characteristics, such as quantum yield and photostability.

Although detailed research findings on the direct application of this compound in these areas are not yet widely available, the fundamental properties of the molecule make it a compelling building block for the future design of advanced materials and sophisticated bioimaging tools.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of a molecule. nih.gov DFT methods are widely used to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties, which govern its stability, reactivity, and intermolecular interactions. nih.govdntb.gov.ua

DFT calculations can elucidate the electronic structure of 5-(difluoromethyl)pyridin-2-amine, revealing how substituent groups influence the electron distribution across the molecule. The difluoromethyl (-CF₂H) group at the 5-position of the pyridine (B92270) ring is known to be a potent electron-withdrawing group. This property significantly modulates the electronic nature of the aromatic system. The introduction of the -CF₂H group is considered favorable for enhancing metabolic stability and electron-withdrawing characteristics within a molecule. acs.org Such calculations can quantify the charge distribution, dipole moment, and other electronic descriptors that are critical for understanding the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; acts as a nucleophile. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; acts as an electrophile. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A larger gap implies greater kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more prone to chemical reactions. malayajournal.org |

Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are essential for predicting how a molecule will interact with other molecules, particularly biological targets. malayajournal.org

For this compound, an MEP map would likely show negative potential concentrated around the nitrogen atoms of the pyridine ring and the amino group, as these are sites of high electron density and are likely to act as hydrogen bond acceptors or nucleophiles. Conversely, regions around the hydrogen atoms, particularly the one on the amino group, would exhibit positive potential, indicating sites for electrophilic and hydrogen-bonding interactions. nih.govresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or enzyme. mdpi.com These methods are crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular docking studies involving derivatives of this compound have been used to predict their binding interactions with specific biological targets. For instance, a derivative incorporating this moiety was investigated as a potential inhibitor of the ROR1 pseudokinase, a target implicated in cancers like triple-negative breast cancer. acs.org Docking simulations place the ligand into the ATP-binding site of the ROR1 structure (PDB: 6TU9) to predict the most stable binding pose. acs.org These simulations can identify key intermolecular interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's active site residues.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets within the active site. mdpi.com

Van der Waals forces: General attractive or repulsive forces between molecules. mdpi.com

By analyzing these interactions, researchers can understand the structural basis for the ligand's affinity and selectivity for its target.

Docking simulations not only predict the binding pose but also help elucidate the mechanism of inhibition and estimate the binding affinity. For compounds targeting kinases, the typical inhibition mechanism involves occupying the ATP-binding site, preventing the natural substrate from binding and halting the phosphorylation cascade. acs.orgnih.gov

Table 2: Binding Affinity of a this compound Derivative and Analogs against ROR1 Pseudokinase

| Compound | Key Structural Feature | Binding Affinity (Kd, μM) |

|---|---|---|

| 57 | Trifluoromethyl group | 0.022 |

| 58 | Methyl group | 3.10 |

| 59 | Difluoromethyl group | 0.052 |

Data sourced from a study on ROR1 pseudokinase inhibitors. acs.org

This data illustrates the significant impact of the fluorinated substituent on binding affinity, with the difluoromethyl and trifluoromethyl groups conferring much higher potency than a simple methyl group. acs.org Such computational and experimental findings are crucial for refining the structure-activity relationship (SAR) and guiding the development of more effective inhibitors. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Conformational Analysis and Energetic Landscapes

Conformational analysis of fluorinated pyridine derivatives is often performed using methods like Density Functional Theory (DFT). figshare.com These studies help in understanding the influence of the fluorine atoms on the ring's geometry and the orientation of the difluoromethyl and amine groups. For this compound, the rotation around the C-C bond connecting the difluoromethyl group to the pyridine ring and the inversion of the amine group are key conformational variables.

The energetic landscape of substituted pyridines can be explored to identify different conformers and the energy barriers between them. acs.org While specific studies on this compound are not extensively reported, research on related fluorinated heterocycles demonstrates that the gauche effect can play a significant role in stabilizing certain conformations. nih.gov The interaction between the fluorine atoms and the lone pair of the pyridine nitrogen or the amine group can influence the conformational preference.

Ab initio quantum-chemical calculations can be used to determine the intermolecular interaction energies, which are crucial for understanding the aggregation behavior and crystal packing of fluorinated pyridines. figshare.com These calculations can reveal energetically favorable arrangements, such as herringbone or parallel stacking of the pyridine rings. figshare.com

Table 1: Predicted Conformational Data for this compound and Related Compounds

| Compound | Method | Parameter | Predicted Value | Reference |

| This compound | Not Specified | XlogP | 1.3 | acs.org |

| 3-Fluoropyridine | MP2/6-311G(d,p) | Intermolecular Interaction Energy | Basic structural motifs identified | figshare.com |

| Pentafluoropyridine | MP2/6-311G(d,p) | Intermolecular Interaction Energy | Edge-to-face packing | figshare.com |

| Fluorinated Piperidines | NMR Spectroscopy & Computational Analysis | Conformational Preference | Axial-F preference influenced by solvation | researchgate.net |

Note: Data for this compound is limited. The table includes data from related fluorinated pyridine and piperidine (B6355638) compounds to illustrate the types of parameters investigated in conformational analysis.

Reaction Mechanism Prediction and Validation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of functionalized pyridines like this compound. nih.govrsc.org DFT calculations are frequently used to map the potential energy surface of a reaction, identifying transition states and intermediates. youtube.com This allows for the prediction of the most likely reaction pathway and can help optimize reaction conditions.

The synthesis of substituted pyridines can proceed through various mechanisms, such as the Hantzsch pyridine synthesis or by functionalization of a pre-existing pyridine ring. youtube.comacs.org For instance, a method for the site-selective difluoromethylation of pyridines has been developed that proceeds through the temporary dearomatization of the pyridine ring. uni-muenster.de Computational studies can validate such proposed mechanisms by calculating the energies of the intermediates and transition states involved.

In the context of this compound, computational studies could be used to investigate the mechanism of its synthesis, for example, via the aminolysis of a corresponding dichloropyridine. researchgate.net These calculations can help in understanding the role of catalysts and the effect of substituents on the reaction rate and selectivity.

Table 2: Computational Methods for Reaction Mechanism Prediction

| Computational Method | Application in Pyridine Chemistry | Key Insights |

| Density Functional Theory (DFT) | Calculating transition states and reaction thermodynamics. youtube.com | Provides detailed energy profiles of reaction pathways. |

| Time-Dependent DFT (TD-DFT) | Investigating electronic properties and excitation energies. iucr.org | Helps understand photochemical reactions and electronic transitions. |

| Combined Computational and Experimental Studies | Elucidating radical addition/coupling mechanisms. acs.org | Validates proposed mechanisms and predicts regioselectivity. |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable for elucidating the SAR of pyridine derivatives. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govdergipark.org.trresearchgate.net For derivatives of this compound, a QSAR study could identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with a specific biological activity. This information can then be used to predict the activity of new, unsynthesized analogs.

Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a target protein. nih.govnih.govresearchgate.netmdpi.com If this compound or its derivatives are being investigated as inhibitors of a particular enzyme, molecular docking can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the protein. This understanding is crucial for designing more potent and selective inhibitors.

For example, in the development of pyridine-based inhibitors for human vaccinia-related kinases, SAR and crystallographic analysis were combined to understand the differences in binding modes and substituent preferences. nih.gov Similarly, for aryl imidazolyl ureas, strategic medicinal chemistry modifications guided by an understanding of the SAR led to enhanced metabolic stability. acs.org

Table 3: Computational Approaches for SAR Elucidation

| Computational Approach | Description | Application in Drug Design |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models correlating chemical structure with biological activity. nih.govnih.gov | Predicts the activity of new compounds and guides lead optimization. nih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target molecule. nih.govnih.gov | Elucidates binding modes and identifies key interactions for inhibitor design. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Used for virtual screening and designing new molecules with desired features. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. | Provides detailed 3D contour maps to visualize favorable and unfavorable regions for substitution. |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Site-Selectivity

A more recent, scalable five-step, two-pot procedure starting from the commercially available 2,2-difluoroacetic anhydride (B1165640) avoids harsh fluorinating agents and sealed vessels, presenting a significant improvement. acs.org However, the challenge of achieving high regioselectivity, particularly for the 5-position, remains a key area for development.

Future strategies may involve:

Late-stage C-H functionalization: Directing groups could be employed to selectively introduce the difluoromethyl moiety onto a pre-functionalized pyridine (B92270) core. Methods like the site-selective C-H fluorination of pyridines using reagents such as AgF₂ could be adapted for difluoromethylation, offering a more atom-economical approach. orgsyn.org

Novel Precursors: The development of new building blocks where the difluoromethyl group is already in place on a synthon that can be easily converted to the 2-aminopyridine (B139424) structure.

Flow Chemistry: Utilizing microreactor technology to safely handle hazardous reagents and intermediates, improve reaction control, and potentially increase yields for fluorination and amination reactions.

Exploration of New Reactivity Modes and Catalytic Systems

Understanding and expanding the reaction repertoire of 5-(difluoromethyl)pyridin-2-amine is essential for creating diverse libraries of new molecules. The existing amino group and the pyridine ring offer multiple sites for functionalization.

Emerging research directions include:

Advanced Cross-Coupling Reactions: While Sonogashira and Buchwald-Hartwig aminations are used for related structures, there is scope for exploring a wider range of modern cross-coupling reactions. acs.orgnih.gov This includes developing catalytic systems that can selectively functionalize the C-H bonds of the pyridine ring without interfering with the amino or difluoromethyl groups.

Difluoromethyl Group Reactivity: Investigating the chemistry of the CHF₂ group itself. While generally stable, conditions could be developed to transform it into other functional groups, adding another layer of molecular diversity.

Photoredox Catalysis: This mild and powerful technique could enable new types of transformations that are not accessible through traditional thermal methods. For example, it has been used to synthesize N-CF₂H compounds and could be applied to functionalize the pyridine ring or the amino group of this compound. acs.org A novel method for synthesizing N-difluoromethyl-2-pyridones from pyridines involves N-difluoromethylpyridinium salts as key intermediates, highlighting a potential reactivity pathway to explore. acs.org

Advanced Applications in Targeted Therapeutics and Diagnostics